2-[5-[(3-Chloro-4-methylphenyl)methylamino]-3,4-dimethylpyrazol-1-yl]ethanol
Description
2-[5-[(3-Chloro-4-methylphenyl)methylamino]-3,4-dimethylpyrazol-1-yl]ethanol is a synthetic organic compound that features a pyrazole ring substituted with a chloro-methylphenyl group and an ethanol moiety
Properties
IUPAC Name |
2-[5-[(3-chloro-4-methylphenyl)methylamino]-3,4-dimethylpyrazol-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-10-4-5-13(8-14(10)16)9-17-15-11(2)12(3)18-19(15)6-7-20/h4-5,8,17,20H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWZFVQWCBHMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2=C(C(=NN2CCO)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[(3-Chloro-4-methylphenyl)methylamino]-3,4-dimethylpyrazol-1-yl]ethanol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Substitution with the chloro-methylphenyl group: The pyrazole intermediate is then reacted with 3-chloro-4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the ethanol moiety: The final step involves the reaction of the substituted pyrazole with ethylene oxide or a similar reagent under controlled conditions to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[5-[(3-Chloro-4-methylphenyl)methylamino]-3,4-dimethylpyrazol-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a methyl group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide, thiourea, or primary amines can be employed under basic or neutral conditions.
Major Products
Oxidation: The major products include the corresponding aldehyde or carboxylic acid.
Reduction: The major product is the dechlorinated compound.
Substitution: The major products are the substituted derivatives with the nucleophile replacing the chloro group.
Scientific Research Applications
2-[5-[(3-Chloro-4-methylphenyl)methylamino]-3,4-dimethylpyrazol-1-yl]ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-[5-[(3-Chloro-4-methylphenyl)methylamino]-3,4-dimethylpyrazol-1-yl]ethanol depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-[5-[(3-Chloro-4-methylphenyl)methylamino]-3,4-dimethylpyrazol-1-yl]methanol: Similar structure but with a methanol group instead of ethanol.
2-[5-[(3-Chloro-4-methylphenyl)methylamino]-3,4-dimethylpyrazol-1-yl]propane: Similar structure but with a propane group instead of ethanol.
Uniqueness
The presence of the ethanol moiety in 2-[5-[(3-Chloro-4-methylphenyl)methylamino]-3,4-dimethylpyrazol-1-yl]ethanol provides unique properties such as increased solubility in polar solvents and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
